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Compound of Interest

Compound Name:
2-Bromo-4-(4-methoxy-3-

nitrophenyl)thiazole

CAS No.: 1387562-68-6

Cat. No.: B11797233

Get Quote

Executive Summary
Product Focus: 2-Bromo-4-arylthiazoles Primary Application: Intermediate scaffolds for

medicinal chemistry (e.g., EGFR inhibitors, antimicrobial agents) and crystal engineering. Key

Differentiator: The C2-Bromine atom introduces specific Halogen Bonding (

-hole interactions) and Chalcogen Bonding (

) capabilities that are absent in the 2-amino or 2-alkyl alternatives.

This guide objectively compares the structural performance of 2-bromo-4-arylthiazoles against

their metabolic precursors (2-amino-4-arylthiazoles) and chlorinated analogs. It details the

crystallographic parameters that dictate their solid-state stability and solubility—critical factors

in early-stage drug development.
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To understand the crystal lattice, one must understand the molecular origin. The 2-bromo-4-

arylthiazole scaffold is typically derived from 2-amino-4-arylthiazoles via a modified Sandmeyer

reaction. This transformation is not merely a change in functional group; it is a fundamental

shift in the supramolecular synthons available for crystal packing.

Comparative Synthesis Workflow
The transition from a Hydrogen-Bond Donor (

) to a Halogen-Bond Donor (

) drastically alters the solubility profile and lattice energy.
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Figure 1: Synthetic pathway transforming the H-bonding aminothiazole lattice into the halogen-

bonding bromothiazole lattice.

Experimental Protocol: Synthesis of 2-Bromo-4-
phenylthiazole
Objective: Obtain high-purity single crystals suitable for XRD.

Reagents: Dissolve 2-amino-4-phenylthiazole (1.0 eq) and Copper(II) bromide (

, 1.5 eq) in anhydrous Acetonitrile (

).
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Diazotization: Add tert-butyl nitrite (

-BuONO, 1.5 eq) dropwise at 0°C.

Reaction: Allow to warm to room temperature, then heat to 60°C for 2 hours. Evolution of

gas indicates progress.

Workup: Quench with saturated

(to remove bromine traces). Extract with Ethyl Acetate.[1][2][3]

Crystallization (Critical Step): Evaporate solvent.[3] Recrystallize the crude solid from hot

Ethanol or Hexane by slow evaporation at 4°C. Rapid cooling yields amorphous powder;

slow evaporation yields needles suitable for XRD [1].

X-Ray Diffraction Analysis: The Core Comparison
The 2-bromo-4-arylthiazoles typically crystallize in monoclinic space groups. The defining

feature of this structure is the Type II Halogen Bond and Chalcogen interactions, which replace

the N-H...N hydrogen bond networks found in the amino-analogs.

Unit Cell Data Comparison
The following table contrasts the crystallographic parameters of the 2-Bromo variant against

the 2-Amino precursor and the 2-Chloro alternative.
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Parameter
2-Bromo-4-

phenylthiazole [1]
2-Amino-4-

phenylthiazole [2]
2-Chloro-4-

phenylthiazole [3]

Crystal System Monoclinic Monoclinic Monoclinic

Space Group

(

)

5.893 9.245 5.780

(

)

10.659 5.890 10.510

(

)

13.869 18.230 13.650

(

)

90.81 94.50 92.10

Volume (

)

871.18 989.5 828.5

Density (

)

1.83 g/cm 1.35 g/cm 1.56 g/cm

Primary Interaction (Chalcogen/Halogen) (Hydrogen Bond) (Weak Halogen)

Structural Insights & Causality
1. The "Heavy Atom" Effect on Density: The 2-Bromo derivative shows a significantly higher

calculated density (1.83 g/cm

) compared to the amino precursor (1.35 g/cm
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). This high density is advantageous for fragment-based drug discovery (FBDD), where heavy
atoms facilitate phasing in protein crystallography.

2. Planarity and Twist Angles: In 2-bromo-4-phenylthiazole, the thiazole and phenyl rings are

not coplanar. They exhibit a twist angle of approximately 7.45° [1].[1] This non-planarity is

critical; it disrupts perfect

stacking, increasing solubility in organic solvents compared to the more planar, H-bonded
amino-thiazoles.

3. The

Contact (The "Performance" Metric): The most distinct feature is the intermolecular contact
between the Thiazole Sulfur (

) and the Bromine (

).

Observed Distance: ~3.54

[1].[3]

Significance: This is shorter than the sum of the van der Waals radii (

), indicating a specific attractive interaction.

Mechanism: The lone pair of the Sulfur donates electron density into the

-hole (electron-deficient region) of the Bromine atom.

Supramolecular Architecture & Performance Guide
How does the crystal structure translate to utility in research?

Interaction Network Diagram
The following diagram illustrates the competing forces within the crystal lattice.
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Figure 2: Supramolecular connectivity highlighting the dominance of S...Br and Pi-Pi

interactions.

Performance Comparison: 2-Bromo vs. Alternatives
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Feature
2-Bromo-4-

arylthiazole

Alternative: 2-Amino-

4-arylthiazole

Alternative: 2-

Chloro-4-arylthiazole

Lattice Stability

Moderate. Held by

weak directional

halogen bonds. Easier

to dissolve.

High. Strong H-bond

network (

) creates high lattice

energy.

Low. Weakest

interactions; Cl has

smaller

-hole than Br.

Solubility (DMSO) High (>50 mM).
Moderate to Low (due

to H-bonding).
High.

Reactivity (Solid

State)

Susceptible to

photolytic

debromination if

exposed to UV.

Stable to UV;

susceptible to

oxidation.

Stable.

Drug Design Utility

Excellent scaffold for

Suzuki couplings or

. Br serves as a

distinct handle.

Precursor only.

often requires

protection.

Good scaffold, but Cl

is less reactive in Pd-

catalyzed couplings.

Expert Insight: Why Choose the 2-Bromo Form?
In Structure-Activity Relationship (SAR) studies, the 2-bromo-4-arylthiazole is rarely the final

drug. However, its crystal structure is the "gold standard" for mapping the steric volume of the

thiazole pocket.

Protocol Tip: If your XRD data shows disorder in the phenyl ring, cool the crystal to 120 K

(liquid nitrogen stream). The 2-bromo variants often exhibit thermal motion in the aryl group

at room temperature due to the single C-C bond rotation [1].
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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